molecular formula C9H16N2O B2858797 1,2-Diazaspiro[4.6]undecan-3-one CAS No. 1784397-05-2

1,2-Diazaspiro[4.6]undecan-3-one

Cat. No.: B2858797
CAS No.: 1784397-05-2
M. Wt: 168.24
InChI Key: GQYIAGSPAJELFY-UHFFFAOYSA-N
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Description

1,2-Diazaspiro[4.6]undecan-3-one is a bicyclic organic compound featuring a spiro architecture where two rings (a six-membered and a four-membered ring) share a single atom. The "1,2-diaza" designation indicates the presence of two nitrogen atoms at positions 1 and 2 of the spiro system. This structural motif confers unique conformational rigidity and electronic properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

1,2-diazaspiro[4.6]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-8-7-9(11-10-8)5-3-1-2-4-6-9/h11H,1-7H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYIAGSPAJELFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CC(=O)NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diazaspiro[4.6]undecan-3-one typically involves the reaction of a suitable amine with a cyclic ketone. One common method is the cyclization of a linear precursor containing both amine and ketone functionalities under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

1,2-Diazaspiro[4.6]undecan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

1,2-Diazaspiro[4.6]undecan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Diazaspiro[4.6]undecan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

(a) Spiro Ring Size and Nitrogen Placement
  • 1,2-Diazaspiro[2.3]hex Derivatives (): These compounds have smaller spiro systems ([2.3] rings) and nitrogen atoms in the 1,2-positions. Synthesis involves alkyne-functionalized cyclobutanediazirines, highlighting the use of strained intermediates .
  • 6,7-Diazaspiro[4.5]dec-9-ene ():
    The [4.5] spiro system in this fluorinated compound introduces conformational flexibility but with fewer carbons in the smaller ring. The nitrogen positions (6,7) and fluorine/trifluoromethyl substituents enhance polarity and bioavailability, a contrast to the unsubstituted [4.6] compound .
  • 2,8-Diazaspiro[4.5]decane (): Nitrogen atoms at positions 2 and 8 create distinct electronic environments compared to 1,2 placement.
(b) Non-Spiro Diazacycles
  • Its flexibility and smaller size result in lower steric hindrance but reduced rigidity, limiting applications in drug design where conformational control is critical .

Physicochemical Properties

Compound Spiro System Molecular Weight (g/mol) Key Substituents Stability Considerations
1,2-Diazaspiro[4.6]undecan-3-one [4.6] Not provided Ketone group Moderate strain due to larger rings
6,7-Diazaspiro[4.5]dec-9-ene [4.5] ~500 (estimated) Fluorine, trifluoromethyl Enhanced metabolic stability
2,6-Diazaspiro[3.3]heptane [3.3] ~140 (estimated) None High ring strain, lower thermal stability

Biological Activity

Overview

1,2-Diazaspiro[4.6]undecan-3-one is a heterocyclic compound characterized by a unique spirocyclic structure that includes nitrogen atoms and a carbonyl group. Its molecular formula is C10_{10}H17_{17}N2_2O, and it has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

The biological activity of this compound may be linked to its interaction with key biochemical pathways. Similar compounds have been shown to inhibit the METTL3 enzyme, which plays a crucial role in m6^{6}A RNA methylation regulation. The inhibition of this enzyme can lead to alterations in RNA splicing, translation, stability, and degradation processes, thereby affecting various cellular functions.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains.
  • Anticancer Potential : There is ongoing research into the compound's potential as an anticancer agent. Its structural similarity to other bioactive compounds suggests it may interact with cellular targets involved in cancer progression.

The synthesis of this compound typically involves the cyclization of a linear precursor containing both amine and ketone functionalities under acidic or basic conditions. Common solvents used in the synthesis include ethanol or methanol, with catalysts such as hydrochloric acid or sodium hydroxide facilitating the reaction.

PropertyValue
Molecular Weight168.24 g/mol
StructureSpirocyclic
Functional GroupsAmine, Carbonyl
SolubilitySoluble in organic solvents

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

  • Antimicrobial Studies : In vitro assays demonstrated that derivatives of spirocyclic compounds exhibit significant antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Anticancer Research : A study investigated the effects of structurally similar compounds on cancer cell lines. Results indicated that these compounds could inhibit cell proliferation in prostate cancer models by inducing apoptosis through the modulation of m6^{6}A methylation pathways .
  • Enzyme Inhibition : Research on related compounds shows that they can effectively inhibit enzymes involved in cancer metabolism, suggesting that this compound may share similar inhibitory effects on critical metabolic pathways in cancer cells .

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